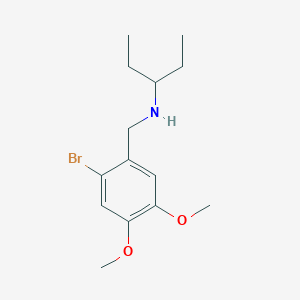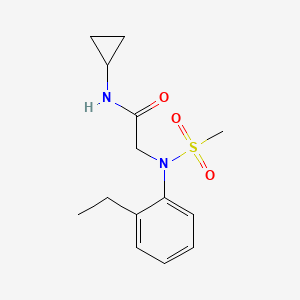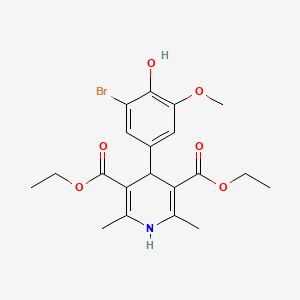
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine, also known as DOB-EP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study the effects of hallucinogens on the brain. DOB-EP is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of many hallucinogens.
Mechanism of Action
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of many hallucinogens. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is thought to be responsible for the hallucinogenic effects of (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine has been shown to induce a range of physiological and biochemical effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward processing.
Advantages and Limitations for Lab Experiments
One advantage of using (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine in scientific research is its potency as a hallucinogen. It is one of the most potent phenethylamines known, which makes it useful for studying the effects of hallucinogens on the brain. However, one limitation of using (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine is its potential for producing adverse effects such as anxiety, paranoia, and psychosis. Careful monitoring of research subjects is necessary to ensure their safety.
Future Directions
There are several potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine. One area of interest is its potential therapeutic use for the treatment of mental disorders such as depression and anxiety. Studies have shown that psychedelic drugs can produce long-lasting changes in the brain that may have therapeutic potential. Another area of interest is the development of new drugs that target the 5-HT2A receptor. (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine may serve as a useful model for the development of new drugs that produce similar effects.
Synthesis Methods
The synthesis of (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 1-ethylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Scientific Research Applications
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine has been used in scientific research to study the effects of hallucinogens on the brain. It has been shown to induce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also shown that (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine can produce long-lasting changes in the brain, which may have therapeutic potential for the treatment of certain mental disorders.
properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c1-5-11(6-2)16-9-10-7-13(17-3)14(18-4)8-12(10)15/h7-8,11,16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUTTFNIYBYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethoxybenzyl)pentan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)

![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)



![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)

![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)

![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)